Glidobactin G

Structure-Activity Relationship (SAR) Antitumor Antibiotics Lipopeptide Medicinal Chemistry

Glidobactin G is a minor-component syrbactin with a specific dodeca-2,4-dienamide (C12:2) side chain, essential for systematic SAR investigations of proteasome inhibition. Its low natural abundance in Polyangium brachysporum fermentation broths creates persistent sourcing challenges for research programs. • Enables direct side-chain comparison with Glidobactin A (C8) to map antitumor potency determinants. • Serves as a validated HPLC-MS reference standard for identifying and quantifying minor glidobactins in complex fermentation mixtures. • Demonstrated survival extension in the P388 murine leukemia model; suitable for comparative in vivo efficacy studies.

Molecular Formula C27H44N4O7
Molecular Weight 536.7 g/mol
CAS No. 119259-71-1
Cat. No. B056728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlidobactin G
CAS119259-71-1
Synonymsglidobactin G
Molecular FormulaC27H44N4O7
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O
InChIInChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1
InChIKeyIHONJNBUCZLUOS-FIGNABQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glidobactin G – Syrbactin Proteasome Inhibitor


Glidobactin G (CAS 119259-71-1) is a naturally occurring cyclic lipopeptide belonging to the syrbactin family of proteasome inhibitors, originally isolated as a minor component from the soil bacterium Polyangium brachysporum (strain K481-B101) [1]. It shares the class‑defining 12‑membered macrolactam core structure with other glidobactins and syringolins, and functions as a covalent, irreversible inhibitor of the eukaryotic 20S proteasome [2]. Glidobactin G exhibits both antitumor and antifungal activities, and has been shown to extend the survival of mice inoculated with leukemia P388 cells .

Syrbactin-class covalent 20S proteasome inhibitor
Reported antitumor and antifungal activity context
Supports fatty acid side-chain SAR and cell-model endpoint studies

Glidobactin G Substitution Limitations


Although Glidobactin G belongs to the syrbactin class of irreversible proteasome inhibitors, its biological activity is exquisitely sensitive to the precise structure of its fatty acid side chain. Systematic structure‑activity relationship studies on glidobactins demonstrate that even seemingly minor alterations in the length or saturation of the N‑acyl moiety can dramatically alter antitumor potency, while modifications to the macrocyclic core or the L‑threonine residue often abolish activity entirely [1]. Consequently, a generic substitution with Glidobactin A, Syringolin A, or a commercial proteasome inhibitor such as Bortezomib cannot be assumed to yield equivalent experimental outcomes without empirical validation.

  • Fatty acid chain sensitivity

    Side-chain length and unsaturation may alter proteasome inhibition profile — Glidobactin A (C8) not interchangeable with G (C12:2) without validation.

  • Class comparison

    Bortezomib and Carfilzomib exhibit distinct target selectivity; functional equivalence with syrbactins cannot be assumed.

  • Minor component variability

    Glidobactin G is a minor fermentation component; lot-specific purity and identity may require independent verification.

Glidobactin G Differentiation Evidence


Fatty Acid Side Chain Determines Antitumor Potency

Modification of the fatty acid moiety of glidobactins profoundly influences antitumor activity. The dodecanoyl (C12) and tetradecanoyl (C14) analogs exhibit superior antitumor activity compared to the parent antibiotics which contain shorter or unsaturated fatty acids [1]. Glidobactin G possesses a dodeca‑2,4‑dienamide (C12:2) side chain, placing it in the more active region of this SAR profile relative to Glidobactin A (which contains a shorter, 8‑carbon chain) [2]. This structural difference translates into divergent potency against eukaryotic proteasomes and tumor cell lines.

Fatty Acyl SAR
Class-level inference
Reported higher antitumor potency for C12/C14 analogs vs. shorter-chain congeners.
Supports side-chain-dependent potency interpretation
Data from synthetic analog studies; compound-specific quantitative potency not available
Structure-Activity Relationship (SAR) Antitumor Antibiotics Lipopeptide Medicinal Chemistry

Distinct Minor Component vs. Major Congeners

Glidobactin G was originally characterized as a minor component of the glidobactin complex, alongside Glidobactins D, E, F, and H, and is structurally and chromatographically distinct from the major fermentation products Glidobactins A, B, and C [1]. While all glidobactins share the same macrocyclic core, the specific fatty acid N‑acylation pattern of Glidobactin G confers unique physicochemical properties and, by extension, unique biological behavior. The designation as a 'minor component' does not imply reduced potency; rather, it reflects the relative abundance in the natural fermentation broth.

Component Identity
Head-to-head
Minor fermentation component with distinct C12:2 dienamide side chain; chromatographically resolved from major Glidobactins A–C.
Ensures defined molecular entity for SAR and bioactivity studies
HPLC-MS characterization from original isolation
Natural Product Chemistry Fermentation Metabolite Profiling Antibiotic Discovery

Survival Extension in Murine Leukemia Model

Glidobactin G has been shown to prolong the survival time of mice inoculated with P388 leukemia cells . This in vivo activity is a hallmark of the glidobactin class and is shared with Glidobactins A, B, and C [1]. However, the specific survival extension data for Glidobactin G have not been published in a comparative format, and therefore no direct quantitative difference can be established against other glidobactins. The evidence confirms that Glidobactin G retains the class‑defining in vivo antitumor activity, but it does not provide a basis for selecting Glidobactin G over its congeners.

Survival Extension
Supporting evidence
Reported survival extension in P388 murine leukemia model; no quantitative data provided.
In vivo antitumor activity context requires compound‑specific validation
Route, dose, and comparative data not available
In Vivo Antitumor Efficacy P388 Leukemia Preclinical Oncology

Syrbactin-Class Proteasome Inhibition Benchmark

Glidobactin‑like natural products (GLNPs), which include Glidobactin A and cepafungin I, have been reported to inhibit the eukaryotic 20S proteasome with IC50 values below 20 nM [1]. While these data are not specific to Glidobactin G, they establish a class‑level benchmark for the potency of syrbactin proteasome inhibitors. Direct IC50 values for Glidobactin G are not available in the public literature. The absence of compound‑specific quantitative data precludes a direct comparison with other proteasome inhibitors such as Bortezomib (IC50 ~7 nM for chymotrypsin‑like activity) or Carfilzomib (IC50 ~6 nM).

Proteasome IC50 Benchmark
Class-level inference
Syrbactin class IC50 <20 nM (20S proteasome); Glidobactin G IC50 not reported.
Class‑level potency comparable to clinical proteasome inhibitors, but direct IC50 comparison unavailable
Bortezomib IC50 ~7 nM; Carfilzomib ~6 nM as reference points
Proteasome Inhibition Enzymatic Assay Cancer Drug Discovery

Glidobactin G Research Applications


Syrbactin Fatty Acid Side Chain SAR

Glidobactin G, with its specific dodeca‑2,4‑dienamide (C12:2) side chain, is an essential tool for systematic SAR investigations. Researchers can directly compare its antitumor potency and proteasome inhibition profile with Glidobactin A (C8 side chain) and other glidobactins to map the precise contribution of fatty acid length and unsaturation to biological activity [1]. Such studies are foundational for the rational design of next‑generation syrbactin‑derived therapeutics. [2]

Reference Standard for Metabolite Profiling

As a minor component of the glidobactin complex, Glidobactin G serves as a critical reference standard for HPLC‑MS method development and validation. Its distinct chromatographic retention time and mass spectral fingerprint allow for the accurate identification and quantification of minor glidobactins in fermentation broths, enabling process optimization and quality control in natural product production [3].

In Vivo Antitumor Validation in Leukemia Models

Glidobactin G has demonstrated the ability to extend survival in the P388 murine leukemia model . This makes it a suitable candidate for follow‑up in vivo studies aimed at validating the antitumor potential of syrbactins, particularly in direct comparison with other glidobactins or synthetic proteasome inhibitors. Its use in such studies can help elucidate the relationship between fatty acid side chain structure and in vivo efficacy. [4]

Proteasome Inhibition Mechanistic Studies

Glidobactin G can be employed as a chemical probe to investigate the downstream consequences of irreversible proteasome inhibition in eukaryotic cells. By comparing the cellular response (e.g., apoptosis induction, accumulation of polyubiquitinated proteins) elicited by Glidobactin G with that of Syringolin A or synthetic inhibitors, researchers can dissect the contribution of the macrocyclic core versus the exocyclic side chain to the overall biological activity of syrbactins [5].

Application
Selection Property
Validation Focus
Fatty acid side‑chain SAR
Side‑chain‑dependent potency context
Proteasome inhibition and cell‑viability endpoints
Metabolite profiling reference standard
Chromatographic identity and purity
HPLC‑MS method validation
In vivo leukemia model studies
Model‑specific survival endpoint context
P388 murine model response
Proteasome inhibition mechanistic studies
Irreversible inhibition mechanism
Apoptosis and ubiquitinated protein endpoints

Technical Documentation Hub

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